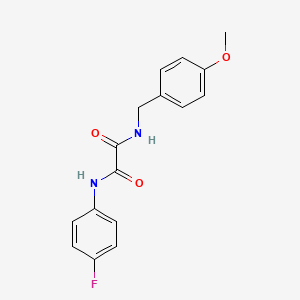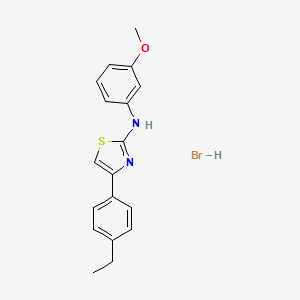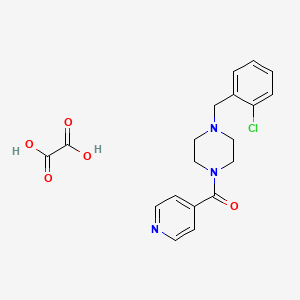![molecular formula C13H9BrCl3NO3 B5110998 N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5110998.png)
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide, also known as Furamidine, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. It is a member of the furamidine family of compounds, which have been shown to have potent antiparasitic, antibacterial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the replication and survival of parasites and cancer cells. N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been shown to have good bioavailability and a long half-life, which could make it suitable for use in oral formulations. N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has also been shown to have good penetration into the brain, which could make it useful for treating diseases that affect the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and its purity can be controlled. N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has also been shown to have low toxicity, making it suitable for use in cell culture and animal studies. However, N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for research on N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide. One area of interest is the development of new formulations of N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide that could improve its bioavailability and efficacy. Another area of interest is the identification of new targets for N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide, which could expand its potential therapeutic applications. Finally, further studies are needed to determine the safety and efficacy of N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide in animal models and humans, which could pave the way for its use as a therapeutic agent.
Métodos De Síntesis
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide can be synthesized using a multistep process that involves the reaction of 2-bromophenol with trichloroacetonitrile, followed by the addition of furfurylamine. The resulting product is then purified using various chromatography techniques. The synthesis method has been optimized to produce high yields of pure N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide.
Aplicaciones Científicas De Investigación
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has been extensively studied for its potential use in treating various diseases, including malaria, trypanosomiasis, and cancer. It has been shown to have potent antiparasitic activity against Plasmodium falciparum, the parasite responsible for malaria. N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has also been shown to be effective against Trypanosoma brucei, the parasite responsible for African sleeping sickness. In addition, N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide has been shown to have antitumor activity against various cancer cell lines.
Propiedades
IUPAC Name |
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl3NO3/c14-8-4-1-2-5-9(8)21-12(13(15,16)17)18-11(19)10-6-3-7-20-10/h1-7,12H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXBFMNXULYGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)

![7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine](/img/structure/B5110937.png)
![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)
![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)



![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5110986.png)
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5110994.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B5111011.png)
